tert-butyl N-(5-Oxooxolan-2-yl)carbamate
Description
Strategic Significance of Boc-Protected Amine Functionalities in Chemical Transformations
In multi-step organic synthesis, the protection of reactive functional groups is a fundamental strategy to prevent unwanted side reactions. Amines, being nucleophilic and basic, often require protection to allow for selective transformations elsewhere in a molecule. The tert-butoxycarbonyl (Boc) group is one of the most widely used protecting groups for amines due to its robust nature and ease of handling. vegpharm.com
The strategic importance of the Boc group lies in its stability under a wide range of reaction conditions, including those involving nucleophiles, bases, and catalytic hydrogenation. nih.gov It is typically introduced by treating an amine with di-tert-butyl dicarbonate (B1257347) ((Boc)₂O). nih.gov The removal, or deprotection, of the Boc group is conveniently achieved under mild acidic conditions, such as with trifluoroacetic acid (TFA), which generates a volatile isobutylene (B52900) and carbon dioxide as byproducts, simplifying purification. vegpharm.com This acid-lability provides an orthogonal protection strategy, allowing for the selective deprotection of a Boc-protected amine in the presence of other protecting groups, such as the base-labile Fmoc group or the hydrogenolysis-cleavable Cbz group.
Foundational Role of Lactone and Oxolane Scaffolds in Contemporary Synthetic Chemistry
Lactones, which are cyclic esters, and oxolanes, also known as tetrahydrofurans, are core structural motifs found in a vast array of natural products and pharmacologically active compounds. scbt.com The γ-butyrolactone ring, a five-membered lactone, is a particularly common scaffold. science.gov This structural unit is present in signaling molecules and various specialized metabolites. researchgate.net The inherent reactivity of the ester linkage in lactones makes them valuable synthetic intermediates, susceptible to nucleophilic attack, which allows for ring-opening and further functionalization.
Similarly, the oxolane ring is a staple in medicinal chemistry. It is a stable, five-membered cyclic ether that can act as a polar, hydrogen bond-accepting component in drug-receptor interactions. The conformational flexibility and stereochemical richness of substituted oxolane rings allow them to serve as chiral scaffolds for building complex three-dimensional structures. The synthesis of molecules containing these frameworks is a major focus of synthetic chemistry, with numerous methods developed for their stereocontrolled construction. google.com
Contextualization of tert-butyl N-(5-Oxooxolan-2-yl)carbamate within the Landscape of Cyclic Carbamate (B1207046) and Amide Chemistry
This compound, also known by synonyms such as (S)-(-)-alpha-(Boc-Amino)-gamma-butyrolactone or Boc-L-Homoserine lactone, is a chiral molecule that integrates the key features discussed previously: a Boc-protected amine and a γ-butyrolactone scaffold. chembk.comchemicalbook.com This specific combination makes it a highly valuable chiral building block in specialized synthetic applications.
| Property | Value | Reference |
|---|---|---|
| Common Name | (S)-(-)-alpha-(Boc-Amino)-gamma-butyrolactone | chembk.com |
| Synonym | Boc-L-Homoserine lactone | chembk.com |
| CAS Number | 40856-59-5 | vegpharm.comchembk.com |
| Molecular Formula | C₉H₁₅NO₄ | chembk.com |
| Molar Mass | 201.22 g/mol | chembk.com |
| Melting Point | 125-126 °C | chembk.com |
| Appearance | Colorless or pale yellow solid | chembk.com |
This compound is not merely a generic protected amino lactone; its specific stereochemistry and functionality make it a key intermediate in the synthesis of N-acyl homoserine lactones (AHLs). chemicalbook.comalfachemch.com AHLs are crucial signaling molecules involved in quorum sensing, a cell-to-cell communication mechanism in bacteria. alfachemch.com By using this compound, researchers can construct various AHL analogues to study and modulate bacterial communication, which has potential applications in developing novel antibacterial agents. chemicalbook.comalfachemch.com
Within the broader context of cyclic carbamates, this molecule stands out due to the placement of the carbamate on a lactone ring. While many cyclic carbamates, such as oxazolidinones, contain the carbamate functionality as part of the ring itself, here the carbamate is an exocyclic protecting group. This design preserves the reactivity of the lactone ring for subsequent chemical modifications while ensuring the amine remains inert until its planned deprotection. Its utility as a chiral intermediate underscores the importance of combining robust protecting group strategies with foundational heterocyclic scaffolds to achieve complex synthetic goals. chembk.com
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl N-(5-oxooxolan-2-yl)carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H15NO4/c1-9(2,3)14-8(12)10-6-4-5-7(11)13-6/h6H,4-5H2,1-3H3,(H,10,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YIKQPWXXCAOTKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCC(=O)O1 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H15NO4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
201.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic Characterization and Structural Delineation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Stereochemical and Conformational Analysis
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of tert-butyl N-(5-oxooxolan-2-yl)carbamate in solution. Both ¹H and ¹³C NMR provide detailed information about the chemical environment of each atom, allowing for unambiguous assignment of the molecular skeleton and insights into its three-dimensional conformation.
¹H NMR Spectroscopy: The proton NMR spectrum is characterized by distinct signals corresponding to the protons of the tert-butyl group, the carbamate (B1207046) N-H, and the oxolanone ring. The tert-butyl group typically presents as a sharp, intense singlet at approximately 1.4-1.5 ppm, integrating to nine protons. The carbamate proton (N-H) is expected to appear as a broad singlet, with its chemical shift being solvent-dependent, generally in the range of 5.0-7.0 ppm.
The protons of the oxolanone ring exhibit more complex splitting patterns due to diastereotopicity and spin-spin coupling. The proton at the C2 position (the carbon bearing the carbamate group) is expected to be a multiplet, likely a doublet of doublets, in the region of 4.2-4.5 ppm. The adjacent methylene (B1212753) protons at C3 and C4 would appear as complex multiplets further upfield, typically between 2.0 and 2.8 ppm. The coupling constants between these protons are crucial for determining the relative stereochemistry and the preferred conformation of the five-membered ring, which can adopt envelope or twist conformations.
¹³C NMR Spectroscopy: The carbon NMR spectrum provides complementary information. The tert-butyl group gives rise to two characteristic signals: one for the quaternary carbon at approximately 80 ppm and another for the three equivalent methyl carbons around 28 ppm. The carbamate carbonyl carbon is typically observed around 155 ppm. The carbons of the oxolanone ring are expected at distinct chemical shifts: the lactone carbonyl (C5) would be the most downfield, around 175-178 ppm. The C2 carbon, attached to the nitrogen, would appear around 55-60 ppm, while the C3 and C4 methylene carbons would be found in the 25-35 ppm range.
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|
| -C(CH₃)₃ | ~1.45 (s, 9H) | ~28.3 |
| -C(CH₃)₃ | - | ~80.5 |
| N-H | ~5.0-7.0 (br s, 1H) | - |
| -NH-C=O | - | ~155.4 |
| C2-H | ~4.3 (dd, 1H) | ~57.0 |
| C3-H₂ | ~2.2-2.6 (m, 2H) | ~30.0 |
| C4-H₂ | ~2.4-2.8 (m, 2H) | ~28.0 |
| C5=O | - | ~177.0 |
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Identification and Molecular Interactions
Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is instrumental in identifying the functional groups present in this compound and probing intermolecular interactions, such as hydrogen bonding. thermofisher.com
Infrared (IR) Spectroscopy: The IR spectrum is dominated by strong absorption bands corresponding to the carbonyl groups. A sharp, intense band for the lactone carbonyl (C=O) stretching vibration is expected around 1770-1785 cm⁻¹, a characteristic frequency for five-membered ring lactones. chemicalbook.comnist.gov The carbamate carbonyl stretching vibration should appear at a lower frequency, typically in the range of 1690-1710 cm⁻¹. The N-H stretching vibration of the carbamate group is anticipated as a moderate to sharp band around 3300-3400 cm⁻¹. The C-H stretching vibrations of the tert-butyl and oxolanone methylene groups are expected in the 2850-3000 cm⁻¹ region. Furthermore, C-O stretching vibrations of the lactone and carbamate moieties will give rise to strong bands in the fingerprint region, between 1000 and 1300 cm⁻¹.
Raman Spectroscopy: Raman spectroscopy provides complementary information. While carbonyl stretching vibrations are also visible in the Raman spectrum, they are typically less intense than in the IR spectrum. Conversely, the symmetric vibrations of the C-C skeleton and the tert-butyl group often produce strong Raman signals. The symmetric stretching of the C-(CH₃)₃ group is expected to be a prominent feature. Raman spectroscopy is particularly useful for studying the solid state, as it is less sensitive to water absorption and can provide information about lattice vibrations.
| Functional Group | Vibrational Mode | Expected IR Frequency (cm⁻¹) | Expected Raman Frequency (cm⁻¹) |
|---|---|---|---|
| N-H (Carbamate) | Stretching | 3300-3400 | 3300-3400 |
| C-H (Alkyl) | Stretching | 2850-3000 | 2850-3000 |
| C=O (Lactone) | Stretching | 1770-1785 | 1770-1785 |
| C=O (Carbamate) | Stretching | 1690-1710 | 1690-1710 |
| N-H (Carbamate) | Bending | 1510-1540 | 1510-1540 |
| C-O (Ester/Lactone) | Stretching | 1150-1250 | 1150-1250 |
Mass Spectrometry Techniques for Molecular Structure Confirmation and Fragmentation Analysis
Mass spectrometry (MS) is a powerful tool for confirming the molecular weight of this compound and for obtaining structural information through the analysis of its fragmentation patterns. The nominal molecular weight of the compound (C₉H₁₅NO₄) is 201.22 g/mol .
In a typical electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) at m/z 201 would be observed, confirming the molecular formula. The fragmentation of N-Boc protected compounds is well-characterized. niscpr.res.in A prominent fragmentation pathway involves the loss of isobutylene (B52900) (56 Da) via a McLafferty-type rearrangement, leading to a significant peak at m/z 145 (M-56). reddit.com Another common fragmentation is the loss of the entire tert-butoxy (B1229062) group (73 Da), resulting in a peak at m/z 128, or the loss of the tert-butyl radical (57 Da) to give a peak at m/z 144.
The oxolanone ring itself can undergo characteristic fragmentation. researchgate.net This includes the loss of carbon monoxide (CO, 28 Da) from the lactone moiety, leading to further fragment ions. High-resolution mass spectrometry (HRMS) would allow for the determination of the exact mass of the molecular ion and its fragments, providing unequivocal confirmation of the elemental composition.
| m/z | Proposed Fragment | Neutral Loss |
|---|---|---|
| 201 | [M]⁺ | - |
| 145 | [M - C₄H₈]⁺ | Isobutylene (56 Da) |
| 144 | [M - C₄H₉]⁺ | tert-butyl radical (57 Da) |
| 101 | [M - C₅H₈O₂]⁺ | tert-butoxycarbonyl radical (100 Da) |
| 85 | [C₄H₅O₂]⁺ | Oxolanone ring fragment |
| 57 | [C₄H₉]⁺ | tert-butyl cation |
X-ray Crystallography for Definitive Solid-State Structural Determination
While spectroscopic data provides a wealth of information about the molecular structure, X-ray crystallography offers the most definitive and unambiguous determination of the solid-state structure, including precise bond lengths, bond angles, and intermolecular interactions.
Although the specific crystal structure of this compound is not publicly available as of this writing, analysis of closely related structures, such as other tert-butyl carbamates, allows for a reasoned prediction of its solid-state characteristics. nih.govmdpi.com It is highly probable that the crystal packing would be dominated by intermolecular hydrogen bonding. The carbamate N-H group would act as a hydrogen bond donor, while the carbonyl oxygens of both the carbamate and the lactone would serve as hydrogen bond acceptors. This could lead to the formation of one-dimensional chains or more complex three-dimensional networks in the crystal lattice.
The conformation of the oxolanone ring in the solid state would be precisely determined, as would the relative orientation of the tert-butoxycarbonyl group. The planarity of the carbamate group is a common feature in such structures. A full crystallographic analysis would provide key data points as summarized in the table below, which are essential for a complete understanding of the molecule's properties in the solid phase.
| Parameter | Description |
|---|---|
| Crystal System | e.g., Monoclinic, Orthorhombic |
| Space Group | Symmetry of the unit cell (e.g., P2₁/c) |
| Unit Cell Dimensions (Å, °) | a, b, c, α, β, γ |
| Volume (ų) | Volume of the unit cell |
| Z | Number of molecules per unit cell |
| Key Bond Lengths (Å) | e.g., C=O, C-N, C-O |
| Key Bond Angles (°) | e.g., O-C-N, C-N-H |
| Hydrogen Bond Geometry | Donor-Acceptor distances and angles |
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations for Electronic Structure and Reactivity Prediction
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule by solving the Schrödinger equation. For a molecule like tert-butyl N-(5-oxooxolan-2-yl)carbamate, methods like Density Functional Theory (DFT) are particularly useful for balancing computational cost and accuracy. Such calculations can predict a variety of electronic properties that are crucial for understanding its chemical behavior.
A typical DFT study, perhaps using the B3LYP functional with a 6-31G(d) basis set, would begin with geometry optimization to find the molecule's lowest energy structure. From this optimized structure, key electronic descriptors can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are vital for predicting reactivity. A lower LUMO energy suggests a higher susceptibility to nucleophilic attack, while a higher HOMO energy indicates a greater ability to donate electrons in a reaction. For this molecule, the LUMO is expected to be localized around the electrophilic carbonyl carbon of the lactone ring, making it the primary site for nucleophilic attack. The HOMO would likely have significant contributions from the oxygen and nitrogen atoms.
Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution. Regions of negative potential (typically colored red) indicate electron-rich areas prone to electrophilic attack, such as the carbonyl oxygen atoms. Regions of positive potential (blue) highlight electron-poor areas susceptible to nucleophilic attack, most notably the carbonyl carbon of the lactone. Calculated partial atomic charges quantify this distribution, confirming the electrophilic nature of the lactone's carbonyl carbon and the nucleophilic character of the carbonyl oxygen and the carbamate (B1207046) nitrogen.
| Property | Hypothetical Calculated Value | Predicted Implication |
| HOMO Energy | -7.2 eV | Moderate electron-donating capability |
| LUMO Energy | +1.5 eV | Susceptibility to nucleophilic attack |
| HOMO-LUMO Gap | 8.7 eV | High kinetic stability |
| Dipole Moment | 3.5 D | Significant molecular polarity |
| Partial Charge on Lactone C=O Carbon | +0.65 e | Primary site for nucleophilic attack |
| Partial Charge on Lactone C=O Oxygen | -0.58 e | Site for electrophilic attack/H-bonding |
Note: These values are illustrative and represent typical results from DFT calculations for similar molecules.
Conformational Analysis and Potential Energy Surface Exploration
The biological activity and reactivity of a flexible molecule are governed by its three-dimensional shape and the relative energies of its accessible conformations. This compound possesses several rotatable bonds (within the carbamate and its connection to the ring) and a non-planar lactone ring, leading to a complex potential energy surface (PES).
Conformational analysis aims to identify the stable low-energy conformers (local minima on the PES) and the energy barriers between them. This is typically achieved by systematically rotating the key dihedral angles and performing energy calculations for each geometry. The five-membered oxolanone ring is known to adopt puckered "envelope" or "twist" conformations to relieve ring strain. Furthermore, the carbamate group can exist in different conformations due to rotation around the C-N bond, which has partial double-bond character.
Computational studies on similar N-Boc protected systems have shown that the molecule can adopt various low-energy states depending on the orientation of the bulky tert-butyl group and the conformation of the ring. Exploring the PES for this compound would reveal the most stable conformer in the gas phase or in solution, providing insight into the shape it is most likely to adopt when interacting with other molecules or biological targets.
| Conformer | Key Dihedral Angles (Hypothetical) | Relative Energy (kcal/mol) | Population (%) at 298K |
| Global Minimum (A) | C-N-C-O: 178°; Ring: Envelope | 0.00 | 75.1 |
| Conformer B | C-N-C-O: -5°; Ring: Envelope | 0.85 | 18.3 |
| Conformer C | C-N-C-O: 175°; Ring: Twist | 1.50 | 6.6 |
Note: Data is hypothetical, illustrating how different orientations of the carbamate and puckering of the lactone ring lead to different energy states.
Transition State Theory and Reaction Pathway Elucidation
Transition State Theory (TST) is a cornerstone of computational kinetics, providing a framework to calculate reaction rates from the properties of reactants and the
Future Research Directions and Emerging Applications
Innovation in Green and Sustainable Synthetic Methodologies
The synthesis of tert-butyl N-(5-Oxooxolan-2-yl)carbamate and related γ-butyrolactones is an area of active research, with a growing emphasis on environmentally benign and efficient methods. Future innovations are moving away from traditional synthetic routes that often rely on hazardous reagents and solvents.
One promising direction is the expanded use of biocatalysis . Enzymatic tandem reactions, such as those involving aldol (B89426) addition and transamination, can produce chiral γ-hydroxy-α-amino acids, which are direct precursors to α-amino-γ-butyrolactones. csic.es This approach offers high stereoselectivity under mild, aqueous conditions, significantly reducing the environmental impact. csic.es
Another key area of innovation lies in the development of novel cyclization strategies under mild conditions. For instance, methodologies using di-tert-butyl carbonate (Boc2O) and a catalytic amount of a base like 4-dimethylaminopyridine (B28879) (DMAP) allow for the efficient cyclization of precursors such as δ-nitro alcohols into the γ-butyrolactone core. nih.gov This method avoids harsh conditions and utilizes cost-effective reagents. nih.gov
| Synthetic Approach | Traditional Method | Emerging Green/Sustainable Method | Key Advantages |
| Stereocontrol | Chiral pool synthesis from expensive starting materials; resolution of racemates. | Biocatalytic routes (e.g., enzymatic tandem reactions). csic.es | High enantioselectivity, mild aqueous conditions, reduced waste. |
| Cyclization | Strong acids/bases, high temperatures. | Boc₂O-mediated cyclization under mild conditions. nih.gov | Use of cost-effective reagents, avoids harsh conditions. |
| Solvent Usage | Chlorinated solvents (e.g., dichloromethane). google.com | Greener solvents (e.g., ethyl acetate). google.com | Reduced toxicity and environmental pollution. |
| Overall Efficiency | Multi-step processes with intermediate purification. | One-pot transformations, direct functionalization. nih.govorganic-chemistry.org | Increased efficiency, reduced waste, metal-free conditions. |
Discovery of Novel Reactivity Pathways and Synthetic Transformations
Future research will likely uncover new ways to utilize the this compound scaffold. While the γ-lactone ring is generally more stable and less reactive towards nucleophilic attack than its β-lactone counterparts, its strategic activation remains a topic of interest. nih.gov
The discovery of novel transformations of the N-Boc group is one such pathway. Recent studies have demonstrated that the Boc-protected amine can serve as a precursor to isocyanate intermediates. nih.gov This allows for the direct synthesis of ureas and other carbamate (B1207046) derivatives, expanding the molecular diversity accessible from this common intermediate. nih.gov
The lactone ring itself, while stable, can undergo ring-opening reactions under specific conditions, for example, with strong nucleophiles like potassium phthalimide, to yield derivatives of γ-aminobutyric acid (GABA). researchgate.net Exploring this reactivity with a wider range of nucleophiles could provide access to new classes of linear amino acid derivatives.
Moreover, the core structure serves as an excellent scaffold for derivatization, primarily through modifications occurring after the deprotection of the Boc group and subsequent N-acylation. This pathway is fundamental to creating libraries of N-acyl homoserine lactone analogues, where variations in the acyl chain are explored for biological activity. beilstein-journals.orgnih.gov This established reactivity pathway continues to be a workhorse for generating novel compounds for biological screening.
Application in Asymmetric Catalysis and Chiral Auxiliary Development
The inherent chirality of this compound makes it a valuable entity in asymmetric synthesis. Its primary role is as a chiral building block , where its stereocenter, typically derived from natural amino acids like L-methionine or L-glutamic acid, is incorporated into a larger target molecule. beilstein-journals.org
The development of catalytic asymmetric methods to synthesize the butyrolactone core itself is a major area of research. nih.govacs.org Techniques such as asymmetric Mannich and aldol reactions are being refined to construct the substituted lactone ring with high levels of enantio- and diastereoselectivity. nih.govacs.org While the title compound is the target of these syntheses, its importance drives the innovation in asymmetric catalysis.
An emerging area of interest is the use of the chiral lactone motif to direct subsequent stereoselective reactions. In double diastereoselective conjugate additions, the stereocenter on a chiral γ-substituted lactone precursor can influence the stereochemical outcome of additions at the β-position, allowing for the controlled synthesis of complex, multi-chiral systems. rsc.org
While not traditionally used as a removable chiral auxiliary in the vein of Evans oxazolidinones, the potential for the oxooxolane-carbamate scaffold to serve in this capacity could be a direction for future research. This would involve its temporary incorporation into a molecule to direct a stereoselective transformation, followed by its removal, leveraging its rigid, well-defined chiral environment.
Design and Synthesis of Advanced Molecular Architectures Incorporating the Oxooxolane-Carbamate Motif
Perhaps the most significant emerging application for this compound is as a foundational element in the design of advanced molecular architectures to modulate bacterial quorum sensing (QS). mdpi.comnih.gov As the core of N-acyl homoserine lactones (AHLs), the oxooxolane-carbamate motif is recognized by bacterial LuxR-type receptor proteins. nih.gov By synthesizing analogues, researchers aim to create molecules that can either activate or inhibit this signaling pathway.
The design of quorum sensing inhibitors (QSIs) , or quorum quenchers, is a particularly active field. These molecules aim to disrupt bacterial communication, thereby preventing the formation of biofilms and the production of virulence factors, offering a promising anti-infective strategy that may not generate antibiotic resistance. nih.govfrontiersin.org
Advanced architectures are being synthesized by systematically modifying each part of the parent AHL structure derived from this compound:
The Acyl Chain: A vast number of analogues have been created by replacing the simple alkyl chain with structures containing aromatic rings, heterocyclic moieties, and various functional groups. frontiersin.orgnih.gov
The Amide Linkage: Bioisosteric replacement of the amide group with units like triazoles or tetrazoles is being explored to enhance stability and binding affinity. mdpi.com
The Lactone Ring: The γ-butyrolactone ring has been substituted with other cyclic structures, such as thiolactones or carbocyclic rings, to probe the structural requirements for receptor binding and improve hydrolytic stability. nih.govresearchgate.net
These efforts have led to the discovery of potent QS modulators. The continued exploration of novel and diverse molecular architectures built upon the oxooxolane-carbamate framework holds immense potential for developing new therapeutic agents. nih.gov
| Structural Modification | Example of Architectural Change | Intended Purpose / Research Goal | Reference |
| Acyl Chain | Introduction of a 4-bromophenyl group | Creation of potent quorum sensing inhibitors (QSIs). | frontiersin.org |
| Acyl Chain | Attachment of N-sulfonyl or N-carbamoyl groups | Discovery of novel quorum quenchers with no microbicidal action. | nih.gov |
| Acyl Chain | Halogenation at the α-position | Probing structure-activity relationships for QS modulation. | beilstein-journals.org |
| Lactone Ring | Replacement with a homocysteine thiolactone | Investigating ligand specificity and generating stronger activators for certain receptors. | nih.gov |
| Amide Linkage | Bioisosteric replacement with a tetrazole | Improving metabolic stability and creating potent inhibitors. | mdpi.com |
Q & A
Q. What are the common synthetic routes for preparing tert-butyl N-(5-Oxooxolan-2-yl)carbamate, and how can reaction efficiency be optimized?
- Methodological Answer : The compound is typically synthesized via condensation reactions using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (hydroxybenzotriazole) to activate carboxylic acid intermediates. For example, tert-butyl carbamate derivatives are formed by reacting tert-butyl 2-amino phenylcarbamate with substituted acids under inert conditions (e.g., nitrogen atmosphere) in solvents like dichloromethane. Optimization involves monitoring reaction progress via TLC or HPLC, adjusting stoichiometric ratios (1:1.2 molar ratio of amine to acid), and maintaining temperatures between 0–25°C to minimize side reactions .
Q. Which characterization techniques are critical for confirming the structure and purity of tert-butyl carbamate derivatives?
- Methodological Answer : Essential techniques include:
- NMR Spectroscopy : H and C NMR to verify substituent positions and Boc (tert-butoxycarbonyl) group integrity.
- Mass Spectrometry (MS) : High-resolution MS (HRMS) to confirm molecular weight (e.g., 327.32 g/mol for difluorophenyl derivatives) .
- X-ray Crystallography : For unambiguous structural confirmation, SHELX programs (e.g., SHELXL) refine crystal structures using diffraction data, resolving bond lengths and angles with precision < 0.01 Å .
Q. How should researchers handle and purify tert-butyl carbamate derivatives to ensure stability?
- Methodological Answer :
- Storage : Store at 0–6°C in tightly sealed containers under inert gas (e.g., argon) to prevent hydrolysis of the Boc group .
- Purification : Use column chromatography (silica gel, hexane/ethyl acetate gradients) or recrystallization from ethanol/water mixtures. Monitor for Boc deprotection by IR spectroscopy (absence of ~1700 cm carbonyl peak indicates degradation) .
Q. What are the best practices for X-ray crystallographic analysis of tert-butyl carbamate derivatives?
- Methodological Answer :
- Data Collection : Use Mo-Kα radiation (λ = 0.71073 Å) at 100 K. SHELXD and SHELXE solve structures via direct methods, while SHELXL refines parameters with Hirshfeld atom refinement for hydrogen bonding accuracy .
- Validation : Check R-factors (<5% for high-resolution data) and validate using CCDC Mercury for hydrogen-bonding patterns (e.g., C=O···H-N interactions) .
Advanced Research Questions
Q. How can stereochemical control be achieved during the synthesis of chiral tert-butyl carbamate derivatives?
- Methodological Answer :
- Chiral Auxiliaries : Use enantiopure starting materials (e.g., (R)- or (S)-configured amines) or asymmetric catalysis (e.g., Jacobsen’s catalyst for epoxide ring-opening).
- Chromatographic Separation : Employ chiral HPLC columns (e.g., Chiralpak IA) with hexane/isopropanol mobile phases to resolve diastereomers, as seen in bicyclic derivatives (e.g., tert-butyl N-(3-azabicyclo[4.1.0]heptan-6-yl)carbamate) .
Q. How can researchers resolve contradictions in crystallographic data, such as disordered solvent molecules or twinning?
- Methodological Answer :
- Disorder Modeling : In SHELXL, split occupancy refinement for disordered atoms and apply restraints (e.g., SIMU, DELU) to stabilize thermal parameters.
- Twinning : Use the TWIN/BASF commands in SHELXL for twin-law refinement, particularly for non-merohedral twinning observed in high-symmetry space groups .
Q. What methodologies are used to analyze hydrogen-bonding networks in tert-butyl carbamate crystals?
- Methodological Answer :
- Graph Set Analysis : Apply Etter’s rules to categorize hydrogen bonds (e.g., motifs) using software like Mercury. For example, C=O···H-N bonds in tert-butyl carbamates often form rings, stabilizing layered structures .
- DFT Calculations : Complement crystallographic data with Gaussian09 to calculate bond critical points (BCPs) and interaction energies (e.g., 25–30 kJ/mol for moderate H-bonds) .
Q. How can reaction mechanisms for tert-butyl carbamate formation be elucidated using kinetic or isotopic labeling studies?
- Methodological Answer :
- Kinetic Profiling : Monitor intermediates via in situ IR spectroscopy to identify rate-determining steps (e.g., carbamate anion formation).
- Isotopic Labeling : Use O-labeled Boc anhydride to track oxygen incorporation in the carbonyl group via MS/MS fragmentation patterns .
Q. What strategies assess the thermal stability of tert-butyl carbamate derivatives under experimental conditions?
- Methodological Answer :
- DSC/TGA : Differential scanning calorimetry (DSC) and thermogravimetric analysis (TGA) determine decomposition temperatures (typically >150°C for Boc-protected compounds).
- Accelerated Aging : Store samples at 40°C/75% RH for 4 weeks and analyze degradation products via LC-MS to identify hydrolysis pathways .
Q. How are biocatalytic methods applied to synthesize tert-butyl carbamate intermediates in pharmaceutical research?
- Methodological Answer :
- Enzymatic Protection : Lipases (e.g., Candida antarctica) catalyze regioselective Boc protection of amines in aqueous/organic biphasic systems, achieving >90% enantiomeric excess (ee) for statin intermediates .
- Scale-Up : Optimize enzyme loading (5–10 wt%) and solvent systems (e.g., tert-butanol/water) to minimize byproducts in continuous-flow reactors .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
